molecular formula C18H19ClN2O3S2 B11329412 4-[(2-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(2-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11329412
M. Wt: 410.9 g/mol
InChI Key: QQQFVNRFIHGOMV-UHFFFAOYSA-N
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Description

4-[(2-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorobenzyl group, a sulfanyl linkage, and a dioxidotetrahydrothiophenyl moiety, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl compounds to form the 2-chlorobenzyl intermediate.

    Sulfanyl Linkage Formation: The 2-chlorobenzyl intermediate is then reacted with a thiol compound to introduce the sulfanyl linkage.

    Cyclopenta[d]pyrimidin-2-one Core Construction: The core structure is synthesized through a series of cyclization reactions involving appropriate precursors.

    Dioxidotetrahydrothiophenyl Group Addition: Finally, the dioxidotetrahydrothiophenyl group is introduced through a sulfoxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and dioxidotetrahydrothiophenyl moieties.

    Reduction: Reduction reactions can target the chlorobenzyl group and the cyclopenta[d]pyrimidin-2-one core.

    Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dechlorinated derivatives and reduced cyclopenta[d]pyrimidin-2-one cores.

    Substitution: Products include substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biomolecules and potential as a biochemical probe.

Medicine

In medicine, the compound could be explored for its pharmacological properties, including potential therapeutic effects.

Industry

In industry, it may find applications in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-bromobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
  • 4-[(2-fluorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Uniqueness

The uniqueness of 4-[(2-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C18H19ClN2O3S2

Molecular Weight

410.9 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-1-(1,1-dioxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C18H19ClN2O3S2/c19-15-6-2-1-4-12(15)10-25-17-14-5-3-7-16(14)21(18(22)20-17)13-8-9-26(23,24)11-13/h1-2,4,6,13H,3,5,7-11H2

InChI Key

QQQFVNRFIHGOMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

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